Ocotillone

Structural Biology Natural Product Chemistry Stereochemistry

Researchers often face cytotoxicity liabilities with membrane-active antimicrobials. Ocotillone (CAS 19865-86-2) resolves this by delivering selective Gram-negative activity without hemolytic effects. Key data points for procurement: • Selective against P. aeruginosa & S. typhimurium; non-hemolytic profile confirmed. • Defined 20S,24R stereochemistry-essential for SAR studies; not interchangeable with 20S,24S epimers. • Suitable as a reference standard or non-toxic lead scaffold for cell-envelope target screening. Reliable supply with documented purity and stereochemical integrity ensures reproducible results.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
CAS No. 19865-86-2
Cat. No. B008772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcotillone
CAS19865-86-2
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
InChIInChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1
InChIKeyXSQYWMLMQVUWSF-KATWBKOUSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ocotillone: A Selective Dammarane-Type Triterpenoid


Ocotillone (CAS 19865-86-2) is a tetracyclic triterpenoid of the dammarane class, primarily isolated from plant sources such as Aglaia abbreviata and Dysoxylum richii [1]. While belonging to a family of compounds often investigated for broad-spectrum cytotoxic activities, Ocotillone differentiates itself through a notable combination of selective antibacterial action against Gram-negative pathogens and a non-hemolytic profile, a key differentiator from many membrane-active antimicrobials [2].

Workflow Gram-negative antibacterial screening
Attribute Reported Gram-negative selectivity
Profile Non-hemolytic context in erythrocyte assays

Ocotillone Substitution: Key Differences


The assumption that Ocotillone is functionally interchangeable with other dammarane-type triterpenes is not supported by its unique stereochemical and biological profile. A critical differentiator is its confirmed 20S,24R stereochemistry, which distinguishes it from close analogs like cabraleone and eichlerianic acid (20S,24S) [1]. This stereochemical nuance, combined with its specific pattern of cytotoxicity and antibacterial selectivity against Gram-negative bacteria, precludes the use of similar in-class compounds as direct substitutes without rigorous revalidation of the target activity [2].

Stereochemical mismatch

20S,24R configuration differs from 20S,24S epimers (e.g., cabraleone); SAR interpretation may not transfer directly.

Selectivity mismatch

Reported Gram-negative selectivity and non-hemolytic profile may not replicate with other dammarane triterpenoids.

Ocotillone Evidence Comparisons


Stereochemical Assignment vs. Cabraleone

Ocotillone has been definitively assigned a 20S,24R stereochemical configuration, a key structural difference from its closest analogs cabraleone and eichlerianic acid, which possess a 20S,24S configuration. This correction was made possible through X-ray crystallography of a related compound, methyl shoreate [1]. This structural distinction is fundamental for structure-activity relationship (SAR) studies and any research dependent on precise molecular conformation.

Stereochemistry
Head-to-head
20S,24R (Ocotillone) vs 20S,24S (cabraleone)
Supports stereochemical SAR interpretation
X-ray crystallography confirmation
Structural Biology Natural Product Chemistry Stereochemistry

Gram-Negative Antibacterial Selectivity

Ocotillone exhibits potent antibacterial activity specifically against Gram-negative bacteria, including Pseudomonas aeruginosa and Salmonella typhimurium, while showing only weak activity against Gram-positive bacteria and fungi [1]. This selectivity profile is a crucial differentiator from broad-spectrum antimicrobials and many other dammarane triterpenoids that often show indiscriminate or primarily Gram-positive activity. For context, ocotillone I and II exhibited an MBC of only 25 µg/mL against S. aureus, indicating weak anti-Gram-positive activity [2].

Gram-Negative Selectivity
Class-level
MBC 25 µg/mL vs S. aureus; active vs P. aeruginosa, S. typhimurium
Supports antimicrobial screening context
Broth microdilution assay
Microbiology Antibacterial Discovery Gram-Negative Pathogens

Differential Cytotoxicity in Cancer Cell Lines

Ocotillone demonstrates a differentiated cytotoxic profile across human cancer cell lines, showing moderate activity against A375-C5 melanoma cells but only weak inhibitory activity against MCF-7 breast cancer and NCI-H460 non-small cell lung cancer cells . This contrasts with other dammarane triterpenoids like 20(S)-hydroxydammar-24-en-3-on, which exhibits potent activity against B16-F10 melanoma (IC50 21.55 ± 0.25 µM) [1], and silvestrol, which shows broad, potent cytotoxicity across many cell lines [2].

Cytotoxicity Profile
Context-dependent
Moderate A375-C5, weak MCF-7/NCI-H460; comparator IC50 21.55 µM (B16-F10)
Supports cell-model endpoint review
Cross-study conditions vary
Cancer Research Cytotoxicity Selectivity

Non-Hemolytic Profile

A crucial and consistently reported safety feature of Ocotillone is its lack of hemolytic activity against human erythrocytes, even at concentrations where it exerts potent antibacterial effects against Gram-negative bacteria [1][2]. This is a significant differentiator from many other membrane-active natural antimicrobials and synthetic derivatives, which often exhibit a narrow therapeutic window due to their hemolytic effects. For instance, ocotillol-type derivatives with long-chain amino acid substituents, while potent, were specifically designed to reduce toxicity, including hemolysis [3].

Hemolytic Activity
Class-level
No hemolysis at antibacterial concentrations vs membrane-active antimicrobials
Supports selectivity profiling in erythrocyte assays
Human erythrocyte assay
Toxicology Drug Safety Hemolysis Assay

Antileishmanial Potential via MOGS Inhibition

Computational studies have identified Ocotillone as a potential inhibitor of Mannosyl-oligosaccharide Glucosidase (MOGS) from Leishmania infantum, suggesting antileishmanial effects [1]. This activity appears to be pH-dependent, with a predicted optimal effect at pH 5. This is a distinct mechanism of action compared to the known activities of its analogs, such as eichlerianic acid's trypanocidal activity (IC50 10 mg/mL against T. cruzi) .

MOGS Inhibition
Context-dependent
Predicted L. infantum MOGS inhibition; pH-dependent (optimal pH 5)
Supports antiparasitic target research
In silico; requires in vitro validation
Neglected Tropical Diseases Leishmaniasis Computational Drug Design

B16-F10 Cytotoxicity vs. Other Triterpenoids

In a study evaluating seven dammarane-type triterpenoids isolated from Aglaia cucullata, Ocotillone (compound 7) was part of an n-hexane extract that showed activity against B16-F10 melanoma cells with an IC50 of 7.85 ± 0.22 µg/mL [1]. However, further fractionation identified compound 3, (20S)-20-hydroxydammar-24-en-3-on, as the active substance with an IC50 of 21.55 ± 0.25 µM [1]. This suggests that Ocotillone itself likely has weak activity against this specific cell line, differentiating it from the more potent (20S)-20-hydroxydammar-24-en-3-on.

B16-F10 Activity
Head-to-head
Extract IC50 7.85 µg/mL; pure (20S)-analog IC50 21.55 µM suggests weak single agent
Supports melanoma model endpoint review
In vitro cell viability assay
Cancer Research Melanoma Cytotoxicity Assay

Ocotillone Application Scenarios


Gram-Negative Antibacterial Mechanism Studies

Given its potent and selective activity against Gram-negative pathogens like P. aeruginosa and S. typhimurium without hemolytic effects [1], Ocotillone is an ideal tool for researchers investigating new mechanisms of action or targets specific to the Gram-negative cell envelope. It can serve as a non-toxic lead compound for developing targeted anti-pseudomonal or anti-salmonella agents.

Stereospecific SAR Studies

The unambiguous 20S,24R stereochemistry of Ocotillone, in contrast to its epimers like cabraleone (20S,24S) [1], makes it an essential reference standard for SAR studies on dammarane-type triterpenoids. Researchers can use Ocotillone to probe how this specific configuration influences target binding and biological activity.

Cancer Cell Line Selectivity Profiling

Ocotillone's unique pattern of moderate activity in A375-C5 cells versus weak activity in MCF-7 and NCI-H460 cells [1] allows it to be used as a tool compound to differentiate cell-line-specific vulnerabilities. It can be included in screening panels to identify cancer types sensitive to this particular cytotoxic profile, in contrast to broad-spectrum cytotoxic agents [2].

pH-Dependent Antiparasitic Activity

Computational evidence suggests Ocotillone may inhibit Leishmania infantum MOGS in a pH-dependent manner [1]. This positions it as a promising candidate for in vitro validation studies in leishmaniasis research, specifically targeting the parasite's survival mechanisms in acidic environments. This is a unique angle not reported for its close structural analogs [2].

Application
Selection Property
Validation Focus
Gram-negative pathogen research
Reported Gram-negative selectivity
Cell-envelope target validation
Dammarane triterpenoid SAR
Defined 20S,24R configuration
Stereochemistry-activity mapping
Cancer cell-line selectivity studies
Differential cytotoxicity context
Cell-model endpoint comparison
Antiparasitic target engagement
Predicted MOGS inhibition
pH-dependent validation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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